methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a carbamate group linked to a phenylsulfamoyl moiety, which is further substituted with a 2-hydroxyethyl chain bearing a benzo[b]thiophen-3-yl group. This structure combines sulfonamide, carbamate, and heterocyclic aromatic systems, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors influenced by such functional groups.
Synthetic routes for analogous compounds often involve multi-step reactions, including Friedel-Crafts acylations, nucleophilic additions, and cyclization reactions, as seen in the synthesis of triazole-thione derivatives (). Characterization typically employs IR, NMR, and mass spectrometry to confirm tautomeric forms and structural integrity. For instance, IR spectra of related sulfonamide-carbamates show distinct C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹) stretches, while NMR data resolves substituent positioning and hydrogen bonding interactions.
Properties
IUPAC Name |
methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S2/c1-25-18(22)20-12-6-8-13(9-7-12)27(23,24)19-10-16(21)15-11-26-17-5-3-2-4-14(15)17/h2-9,11,16,19,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZFVQAEMHCGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[b]thiophen-3-yl Methanol Synthesis
Benzo[b]thiophene-3-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0°C (90% yield).
Reaction Conditions :
- Substrate : Benzo[b]thiophene-3-carbaldehyde (1.0 equiv)
- Reducing Agent : NaBH₄ (1.2 equiv)
- Solvent : MeOH, 0°C → RT, 2 h
Conversion to 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
The alcohol is converted to an epoxide via reaction with epichlorohydrin, followed by ring-opening with aqueous ammonia.
Procedure :
- Epoxidation : Benzo[b]thiophen-3-yl methanol (1.0 equiv), epichlorohydrin (2.0 equiv), BF₃·Et₂O (0.1 equiv), CH₂Cl₂, 0°C → RT, 12 h (78% yield).
- Ammonolysis : Epoxide (1.0 equiv), NH₃ (aq. 28%), EtOH, 60°C, 6 h (65% yield).
Synthesis of 4-(Methoxycarbonylamino)benzenesulfonyl Chloride
Sulfonation of Methyl 4-Aminophenylcarbamate
Methyl 4-aminophenylcarbamate is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C.
Reaction Conditions :
- Substrate : Methyl 4-aminophenylcarbamate (1.0 equiv)
- Sulfonating Agent : ClSO₃H (3.0 equiv)
- Solvent : CH₂Cl₂, 0°C → RT, 4 h
- Yield : 82%
Isolation of Sulfonyl Chloride
The crude sulfonic acid is treated with PCl₅ (2.0 equiv) in CH₂Cl₂ to yield the sulfonyl chloride.
Sulfonamide Coupling and Final Assembly
Sulfonylation of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
The amine (1.0 equiv) reacts with 4-(methoxycarbonylamino)benzenesulfonyl chloride (1.1 equiv) in THF with triethylamine (TEA) as a base.
Optimized Conditions :
- Solvent : THF, 0°C → RT
- Base : TEA (2.0 equiv)
- Time : 8 h
- Yield : 75%
Purification and Characterization
The crude product is purified via silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1) and characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.0 Hz, 1H, thiophene-H), 7.45–7.32 (m, 3H, ArH), 5.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₉N₂O₅S₂: 421.0685; found: 421.0689.
Alternative Synthetic Routes
Palladium-Catalyzed Carbonylation (Adapted from)
A one-pot synthesis employs Pd(OAc)₂/dppf catalysis for introducing the carbamate group:
Procedure :
- Substrate : 4-Bromobenzo[b]thiophene (1.0 equiv)
- Catalyst : Pd(OAc)₂ (5 mol%), dppf (10 mol%)
- Conditions : CO (100 psi), MeOH/DMSO, 80°C, 24 h
- Yield : 84% (methyl benzo[b]thiophene-4-carboxylate intermediate)
Directed Ortho-Metalation (Adapted from)
Lithium diisopropylamide (LDA)-mediated metalation directs functionalization of the phenyl ring prior to sulfonylation:
Key Step :
- Substrate : Methyl 4-aminophenylcarbamate
- Base : LDA (2.0 equiv), THF, −78°C
- Electrophile : ClSO₃H (1.2 equiv)
- Yield : 68%
Challenges and Optimization
Hydroxyl Group Protection
The ethanolamine hydroxyl group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) during sulfonylation to prevent side reactions. Deprotection with TBAF restores the hydroxyl functionality (89% yield).
Sulfonyl Chloride Stability
4-(Methoxycarbonylamino)benzenesulfonyl chloride is moisture-sensitive. Storage over molecular sieves in anhydrous CH₂Cl₂ ensures stability for >72 h.
Comparative Analysis of Methods
| Method | Key Advantage | Yield | Limitation |
|---|---|---|---|
| Sulfonylation (Route 1) | High regioselectivity | 75% | Requires hydroxyl protection |
| Carbonylation (Route 2) | One-pot efficiency | 84% | High-pressure CO conditions |
| Directed Metalation (Route 3) | Avoids sulfonylation step | 68% | Sensitive to base stoichiometry |
Chemical Reactions Analysis
Comparative Analysis of Structural Variants
| Compound Name | Key Structural Differences | Biological Activity |
|---|---|---|
| Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | Propan-2-yl side chain instead of ethyl | Altered pharmacokinetics due to increased hydrophobicity |
| 5-methyl-N-[4-(sulfamoyl)phenethyl]pyrazine-2-carboxamide | Pyrazine core instead of benzo[b]thiophene | Distinct antimicrobial activity |
| 3-amino-N-[4-fluorophenyl]-1H-indazole-6-carboxamide | Indazole moiety | Unique anticancer properties |
This comparison highlights the unique pharmacological profile of the target compound, driven by its benzo[b]thiophene and sulfonamide groups.
Biological Activity and Interaction Studies
The compound’s sulfonamide group and benzo[b]thiophene moiety likely contribute to its biological activity through:
-
Enzyme/receptor binding : Potential interactions with COX-II (as seen in related sulfonamide derivatives) or other targets, mediated by hydrogen bonding with amino acids like Ser339 and Arg499 .
-
Antimicrobial or anticancer properties : Analogous to sulfonamide-containing agents, which often exhibit broad-spectrum activity .
Further studies are required to map its exact mechanism of action, though structural similarity to known therapeutic agents suggests a rationale for exploring its efficacy in disease models.
Stability and Reactivity
The compound’s stability under various conditions (e.g., acidic, basic, or enzymatic environments) would depend on its functional groups:
-
Sulfonamide : Generally stable but susceptible to hydrolysis under extreme alkaline conditions.
-
Carbamate ester : Prone to hydrolysis to yield a carbamic acid, which may decompose further.
Reactivity studies could involve:
-
Thermal stability : Testing degradation at elevated temperatures.
-
pH-dependent hydrolysis : Assessing cleavage rates of the carbamate group.
Scientific Research Applications
Synthesis of Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate
The synthesis of this compound typically involves multi-step reactions that incorporate benzo[b]thiophen derivatives and sulfamoyl groups. Recent advancements have led to more efficient synthetic routes that enhance yield and purity. For instance, methods utilizing one-pot reactions have shown promise in streamlining the synthesis process while minimizing by-products .
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal cancer cells . The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth and survival.
Antimicrobial Effects
Research has also highlighted the antimicrobial properties of benzo[b]thiophen derivatives. Compounds in this class have demonstrated activity against a range of pathogens, suggesting potential applications in treating infections caused by resistant strains . The sulfamoyl moiety may play a critical role in enhancing these antimicrobial effects.
Case Study 1: Anticancer Activity
In a study investigating the anticancer efficacy of related compounds, this compound was tested against MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong cytotoxicity. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of a series of benzo[b]thiophen derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with enzymes and receptors through its sulfamoyl and carbamate groups. The benzo[b]thiophene moiety allows it to engage in π-π stacking interactions with aromatic amino acid residues, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Key Observations :
- Synthetic yields for tert-butyl carbamates () exceed 90%, suggesting efficient coupling strategies (e.g., PyBOP activation) that could be adapted for the target compound.
- Triazole-thiones () lack the carbamate group but share sulfonamide motifs, highlighting the target’s hybrid pharmacophore design.
Physicochemical and Pharmacological Properties
Table 2: Lipophilicity and Bioactivity Trends
Key Observations :
- The target compound’s lipophilicity is anticipated to align with 4-chloro-2-aryl-carbamates (log k ~1.5–2.5), favoring bioavailability.
Stability and Tautomerism
Triazole-thiones () exist in thione-thiol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding. The target compound’s hydroxyethyl-sulfamoyl group may similarly influence tautomerism or conformational stability, as seen in sulfonamide-based APIs (). IR data confirming the absence of S–H stretches (~2500–2600 cm⁻¹) would indicate dominant thione forms.
Biological Activity
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : Methyl N-[4-[[2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate
- Molecular Formula : C18H18N2O5S2
- Molecular Weight : 406.47 g/mol
The structure features a benzo[b]thiophene moiety, a sulfonamide group, and a carbamate ester, which contribute to its biological activity and potential therapeutic applications .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it interacts with various cellular pathways, potentially inhibiting tumor growth. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including neuroblastoma and glioblastoma, with lethal concentrations (LC50s) markedly lower than those of established chemotherapeutics .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes:
- Alpha-Amylase and Alpha-Glucosidase : Studies suggest that this compound can inhibit these enzymes, which play crucial roles in carbohydrate metabolism. This inhibition could be beneficial for managing conditions like diabetes .
- Acetylcholinesterase (AChE) : The compound shows potential as an AChE inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's .
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within cells. Interaction studies reveal that it may modulate the activity of enzymes and receptors associated with disease pathways, enhancing therapeutic efficacy while minimizing toxicity .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that incorporate various functional groups. The synthetic route has been optimized to yield high purity and bioactivity .
Pharmacological Evaluation
In pharmacological evaluations, the compound was tested for its antibacterial and antioxidant properties alongside its anticancer activity. Results indicated that it possesses significant antibacterial effects against selected strains, further supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | Similar benzo[b]thiophene moiety | Different side chain length affects bioactivity |
| 5-methyl-N-[4-(sulfamoyl)phenethyl]pyrazine-2-carboxamide | Pyrazine core instead of benzo[b]thiophene | Notable antimicrobial properties |
This table illustrates how structural variations impact biological activity profiles .
Q & A
Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate?
A:
- Reaction Time: Extended stirring (e.g., 18 hours) improves yields compared to shorter durations (e.g., 3 hours) due to complete conversion of intermediates. For carbamate derivatives, yields increased from 15% to 33% with prolonged reaction times .
- Purification: Column chromatography on silica gel is effective for isolating the target compound. Monitor reaction progress via ESI-MS to detect intermediate formation .
- Catalysts: Use triethylamine as a base to facilitate nucleophilic substitution at the sulfamoyl group. Chloroform is a suitable solvent for carbamate formation .
Structural Characterization
Q: Which spectroscopic techniques are most reliable for confirming the structure of this carbamate derivative?
A:
- H-NMR: Key shifts include the -CH-NH- group resonances, which move from ~2.70 ppm (free amine) to 2.97–3.18 ppm upon carbamate formation .
- Mass Spectrometry: ESI-MS confirms molecular ion peaks and intermediate adducts. High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- X-ray Crystallography: Resolves conformational disorders in cyclic moieties (e.g., cyclohexene rings) and hydrogen-bonding networks in the crystal lattice .
Biological Activity Profiling
Q: How can researchers evaluate the cholinesterase inhibition potential of this compound?
A:
- In Vitro Assays: Use acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition assays with Ellman’s method. Compare IC values against donepezil or rivastigmine .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with catalytic sites of AChE. Prioritize compounds with strong π-π stacking (benzo[b]thiophene) and hydrogen-bonding (sulfamoyl) motifs .
- Cell-Based Studies: Assess neuroprotective effects in SH-SY5Y cells using MTT assays to quantify cytotoxicity and protection against oxidative stress .
Data Contradiction Analysis
Q: How should conflicting bioactivity data between in vitro and in silico studies be resolved?
A:
- Dose-Response Validation: Replicate in vitro assays across multiple concentrations to rule out false negatives/positives. Use statistical tools (e.g., ANOVA) to assess significance .
- Molecular Dynamics (MD) Simulations: Refine docking predictions with 100-ns MD simulations to evaluate binding stability and water-mediated interactions .
- Metabolite Screening: Check for off-target effects or metabolic degradation using LC-MS to identify byproducts that may alter activity .
Mechanistic Studies
Q: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
A:
- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Measure values to quantify binding affinity .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
- Fluorescence Quenching: Monitor tryptophan residue fluorescence in AChE to detect conformational changes upon ligand binding .
Comparative Structure-Activity Relationships (SAR)
Q: How does this compound compare to structurally similar carbamates in terms of bioactivity?
A:
| Structural Feature | Impact on Activity | Example Compounds |
|---|---|---|
| Benzo[b]thiophene moiety | Enhances lipophilicity and π-π stacking | Ethyl 4-methyl-5-(phenylcarbamoyl)thiophene |
| Sulfamoyl linker | Facilitates hydrogen bonding with Ser203 (AChE) | 4-(4-chlorophenoxy)phenyl carbamate |
| Hydroxyethyl group | Modulates solubility and metabolic stability | Pyrimidine carbamate derivatives |
- SAR Strategies: Replace the hydroxyethyl group with methyl or fluorinated analogs to balance potency and pharmacokinetics .
Advanced Analytical Challenges
Q: What are the challenges in quantifying trace impurities during synthesis?
A:
- HPLC-MS/MS: Detect sulfonamide or carbamate byproducts at ppm levels. Use C18 columns with acetonitrile/water gradients .
- NMR Purity Assessment: Integrate H-NMR peaks to estimate impurity content. Signals from unreacted phenyl isocyanate (~7.3 ppm) indicate incomplete reactions .
- Regulatory Thresholds: Align with ICH Q3A/B guidelines for residual solvents (e.g., chloroform < 60 ppm) .
Computational Modeling
Q: How can in silico models predict the compound’s pharmacokinetic properties?
A:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, BBB permeability, and CYP450 interactions. Prioritize compounds with high GI absorption and low CYP3A4 inhibition .
- Free-Energy Perturbation (FEP): Calculate relative binding free energies for analogs to optimize selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
